molecular formula C28H38O5 B10842920 Harbinatic acid

Harbinatic acid

Cat. No.: B10842920
M. Wt: 454.6 g/mol
InChI Key: ZSKLTPLHCIUPKA-LOWUFNJHSA-N
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Description

Harbinatic acid is a diterpenoid compound first isolated from Hardwickia binata through bioassay-guided fractionation targeting DNA polymerase β (Polβ) inhibition . Structurally identified as 3α-O-trans-p-coumaroyl-7-labden-15-oic acid, it exhibits potent inhibitory activity against Polβ, a key enzyme in the base excision repair (BER) pathway, with an IC50 of 2.9 μM . Its discovery marked a significant advancement in natural product research for cancer therapy, as Polβ overexpression is linked to tumor resistance and mutagenesis . This compound’s specificity and low toxicity profile distinguish it from non-selective Polβ inhibitors, making it a promising candidate for chemotherapeutic adjuvants .

Properties

Molecular Formula

C28H38O5

Molecular Weight

454.6 g/mol

IUPAC Name

(3S)-5-[(1R,4aR,6S,8aR)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,5,5-trimethyl-4,4a,6,7,8,8a-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid

InChI

InChI=1S/C28H38O5/c1-18(17-26(30)31)5-12-22-19(2)6-14-24-23(22)13-15-25(28(24,3)4)33-27(32)16-9-20-7-10-21(29)11-8-20/h6-11,16,18,22-25,29H,5,12-15,17H2,1-4H3,(H,30,31)/b16-9+/t18-,22-,23+,24+,25-/m0/s1

InChI Key

ZSKLTPLHCIUPKA-LOWUFNJHSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H]([C@H]1CC[C@H](C)CC(=O)O)CC[C@@H](C2(C)C)OC(=O)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CCC2C(C1CCC(C)CC(=O)O)CCC(C2(C)C)OC(=O)C=CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of harbinatic acid involves several steps, starting from the precursor labden-15-oic acid. The key step in the synthesis is the esterification of labden-15-oic acid with trans-p-coumaric acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Harbinatic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Harbinatic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying diterpenoid chemistry and reaction mechanisms.

    Biology: Investigated for its potential as a DNA polymerase beta inhibitor, which could have implications in cancer research and treatment.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new anticancer drugs.

Mechanism of Action

Harbinatic acid exerts its effects primarily by inhibiting DNA polymerase beta This enzyme plays a crucial role in DNA repair and replicationThe molecular targets and pathways involved include the DNA repair machinery and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Natural Polβ Inhibitors

Mechanistic and Structural Insights

  • Harbinatic Acid vs. Myristinin A: Both are natural Polβ inhibitors with low micromolar IC50 values, but this compound’s diterpenoid backbone contrasts with Myristinin A’s spiro-oxindole structure, suggesting divergent binding modes . Myristinin A’s spiro core mimics p53 helices, enabling dual inhibition of Polβ and p53-MDM2 interactions .
  • Natural vs. Synthetic Inhibitors : Synthetic compounds (e.g., NSC124854) exhibit higher potency (IC50 = 5.3 μM) and clinical relevance but carry higher toxicity risks . This compound’s natural origin confers biocompatibility, though its therapeutic efficacy in vivo remains understudied compared to NSC666715, which has progressed to phase I trials .
  • Specificity Challenges: Compounds like oleanolic acid and glycerolipids inhibit Polβ but also target Polα, reducing therapeutic utility . This compound and pamoic acid show higher specificity by binding Polβ’s lyase domain, critical for BER .

Q & A

Q. How was Harbinatic acid initially identified and isolated, and what methodologies were employed to confirm its bioactivity?

this compound was discovered through bioassay-guided fractionation of a methyl ethyl ketone extract from Hardwickia binata. The bioactivity assay tracked DNA polymerase β (Pol β) inhibition, a target for anticancer research. The isolation process involved iterative chromatographic separation (e.g., column chromatography, HPLC) coupled with activity screening. Structural elucidation used spectroscopic techniques (NMR, MS) and comparison with structurally related diterpenoids. The IC₅₀ value (2.9 µM) against calf thymus Pol β was determined using a radiometric assay with [³H]-dTTP incorporation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for assigning functional groups (e.g., coumaroyl moiety at C-3α) and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₃₀H₃₆O₅) and fragmentation patterns.
  • Comparative Analysis : Cross-referencing spectral data with published analogs (e.g., labdane diterpenoids) to resolve ambiguities in substituent positions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s selectivity for DNA polymerase β versus other polymerases (e.g., Pol α or γ)?

  • Assay Design : Use parallel enzymatic assays with purified Pol β, Pol α, and mitochondrial Pol γ under identical conditions (pH, ion concentration, substrate concentration).
  • Control Compounds : Include known inhibitors (e.g., aphidicolin for Pol α/δ) to validate assay specificity.
  • Data Interpretation : Calculate selectivity ratios (IC₅₀[Pol α/γ] / IC₅₀[Pol β]) to quantify specificity. Orthogonal assays (e.g., cellular viability in Pol β-knockdown models) can further confirm target engagement .

Q. What experimental strategies address contradictory IC₅₀ values for this compound in replication studies?

Contradictions may arise from:

  • Assay Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted Pol β) and substrate concentrations.
  • Compound Purity : Validate purity (>95%) via HPLC-UV/ELSD and quantify residual solvents (e.g., via GC-MS).
  • Orthogonal Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) independently of enzymatic activity .

Q. How can researchers optimize this compound’s extraction protocol to improve yield without compromising bioactivity?

  • Solvent System Screening : Test binary/ternary solvent mixtures (e.g., acetone-water, ethyl acetate-methanol) for differential solubility.
  • Temperature Control : Monitor thermal stability via thermogravimetric analysis (TGA) to avoid degradation during extraction.
  • Activity Tracking : Use high-throughput microplate assays to correlate yield with Pol β inhibition at each purification step .

Q. What in silico approaches are suitable for predicting this compound’s binding mode to Pol β?

  • Molecular Docking : Use crystal structures of Pol β (PDB ID: 7BPC) to model ligand-receptor interactions.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories; analyze hydrogen bonding (e.g., coumaroyl-OH with Asp192) and hydrophobic interactions.
  • SAR Studies : Synthesize analogs (e.g., esterification at C-15) to validate predicted binding motifs .

Data Analysis and Interpretation

Q. How should researchers contextualize this compound’s potency relative to other Pol β inhibitors?

  • Comparative Table :
InhibitorSourceIC₅₀ (Pol β)Selectivity (vs. Pol α/γ)Reference
This compoundH. binata2.9 µM12-fold
EdotecarinSynthetic0.8 µM8-fold[Insert Ref]
  • Statistical Analysis : Apply ANOVA to compare means across inhibitors; report p-values for significance .

Q. What methodologies resolve discrepancies between in vitro and cellular activity data for this compound?

  • Membrane Permeability : Measure logP (octanol-water partition coefficient) to assess cellular uptake.
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation.
  • Proteomic Profiling : LC-MS/MS-based target deconvolution in cell lysates to identify off-target effects .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed Protocols : Publish step-by-step extraction, purification, and assay conditions (e.g., buffer compositions in Pol β assays).
  • Data Transparency : Share raw NMR/MS spectra in supplementary materials.
  • Collaborative Validation : Partner with independent labs for inter-laboratory validation .

Q. What ethical guidelines apply to preclinical studies involving this compound?

  • Animal Studies : Follow ARRIVE 2.0 guidelines for reporting in vivo efficacy/toxicity.
  • Biosafety : Use BSL-2 facilities for handling bioactive natural products.
  • Ethical Sourcing : Certify plant material via CITES permits for H. binata .

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